
Epitulipinolide
Overview
Description
Mechanism of Action
Target of Action
Epitulipinolide is a cytotoxic sesquiterpene . It has been found to exhibit significant inhibitory effects on the proliferation of human melanoma cells A375 . Therefore, the primary target of this compound is melanoma cells.
Mode of Action
It is known to exhibit antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This antioxidative activity could be one of the mechanisms through which this compound exerts its cytotoxic effects on melanoma cells.
Biochemical Pathways
By acting as an antioxidant, this compound could potentially help restore balance in these pathways .
Result of Action
This compound has been shown to significantly inhibit the proliferation of melanoma cells . This suggests that the compound’s action results in the suppression of melanoma cell growth, potentially leading to a decrease in the size and spread of melanoma tumors.
Biochemical Analysis
Cellular Effects
Epitulipinolide has been shown to have cytotoxic activity against A375 cells It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epitulipinolide involves the extraction from the leaves of Liriodendron tulipifera. The leaves are typically subjected to methanol extraction, followed by solvent partitioning and chromatographic separation to isolate pure compounds . The specific reaction conditions for the synthesis of this compound diepoxide include the use of dichloromethane and methanol in a ratio of 30:1 .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction process from Liriodendron tulipifera leaves can be scaled up using large-scale solvent extraction and chromatographic techniques to obtain significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Epitulipinolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include this compound diepoxide and other oxidized or reduced derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Epitulipinolide is characterized by its cytotoxic activity against various cancer cell lines, particularly melanoma. It operates primarily through:
- Antioxidative Activity : this compound exhibits strong antioxidative properties, which may help mitigate oxidative stress in cells and restore biochemical balance.
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of melanoma cells (A375 cell line) significantly, making it a candidate for further cancer research .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in bladder cancer cells, highlighting its potential as a therapeutic agent against various malignancies .
Anticancer Research
This compound has been extensively studied for its anticancer properties. Notable findings include:
- Melanoma Treatment : Research demonstrates that this compound effectively inhibits the growth of melanoma cells by inducing apoptosis and disrupting cell cycle progression .
- Bladder Cancer Studies : this compound diepoxide has shown promise in inducing apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy .
Biological Studies
The compound's antioxidative properties make it a valuable subject for biological research focused on oxidative stress. Its mechanisms include:
- Cellular Protection : By acting as an antioxidant, this compound may protect cells from oxidative damage, which is crucial in various diseases including cancer and neurodegenerative disorders .
Pharmaceutical Development
Due to its significant biological activities, this compound is being explored for pharmaceutical applications:
- Drug Formulation : Its cytotoxicity against cancer cells positions it as a candidate for developing new anticancer drugs. The compound's ability to target specific signaling pathways could lead to more effective treatments with fewer side effects .
Table 1: Summary of Key Findings on this compound
Comparison with Similar Compounds
Anonaine: Another sesquiterpene lactone with antioxidant and anticancer properties.
Liridinine: Exhibits similar biological activities and is also isolated from Liriodendron tulipifera.
Lirinidine: Known for its antioxidant and chemopreventive properties.
Uniqueness: Epitulipinolide is unique due to its diepoxide structure, which contributes to its potent biological activities. Its ability to significantly inhibit the proliferation of melanoma cells at relatively low concentrations sets it apart from other similar compounds .
Biological Activity
Epitulipinolide, a sesquiterpene lactone isolated from the tulip tree (Liriodendron tulipifera), has garnered attention for its diverse biological activities. This compound is structurally similar to other sesquiterpene lactones, such as tulipinolide, and exhibits various pharmacological properties, including antimicrobial and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Isolation
This compound is characterized by its unique sesquiterpene lactone structure. It was isolated from the aerial parts of Bartlettina karwinskiana, a plant known for its medicinal properties. The isolation process often involves chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to purify the compound from complex mixtures .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties, particularly against Staphylococcus aureus. In a study assessing the minimum inhibitory concentration (MIC) of various sesquiterpene lactones, this compound exhibited an MIC of 62 μg/mL, indicating moderate antibacterial activity compared to laurenobiolide, which showed an MIC of 7.8 μg/mL .
Table 1: Minimum Inhibitory Concentrations (MIC) of Sesquiterpene Lactones Against S. aureus
Compound | MIC (μg/mL) |
---|---|
Laurenobiolide | 7.8 |
This compound | 62 |
Tulipinolide | 250 |
Costunolide | 31 |
Dehydrocostus Lactone | 62 |
Honokiol | 7.8 |
Gentamicin Sulfate (Positive Control) | 6.3 |
This data suggests that while this compound possesses antimicrobial properties, it is less potent than some of its structural analogs.
Cytotoxic Effects
The cytotoxicity of this compound has also been investigated in human keratinocyte cell lines (HaCaT cells). At a concentration of 29 μg/mL, this compound demonstrated significantly lower cytotoxic effects compared to laurenobiolide, which exhibited substantial toxicity at lower concentrations (2.9 μg/mL) with only 13% cell viability . This suggests that this compound may be a safer alternative in therapeutic applications where cytotoxicity is a concern.
Table 2: Cytotoxic Effects on HaCaT Cells
Compound | Concentration (μg/mL) | Cell Viability (%) |
---|---|---|
Laurenobiolide | 2.9 | 13 |
This compound | 29 | >70 |
The mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, it is believed that sesquiterpene lactones interact with cellular pathways involved in inflammation and apoptosis. Studies have shown that these compounds can modulate the expression of pro-inflammatory cytokines and influence cell cycle progression . Further research is needed to clarify the specific pathways affected by this compound.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Antimicrobial Applications : Research indicates that the compound could be developed into a natural antimicrobial agent for treating infections caused by resistant strains of bacteria.
- Cytotoxicity in Cancer Research : Given its moderate cytotoxic effects, this compound may be explored as a candidate for further development in cancer therapies, especially in formulations aimed at reducing toxicity to normal cells.
- Phytochemical Studies : this compound's presence in traditional medicine underscores the importance of phytochemical research in discovering new therapeutic agents derived from natural products .
Properties
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNVKIZABMRHNR-PWCAFIOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107594 | |
Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24164-13-4 | |
Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24164-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Epitulipinolide and where is it found?
A: this compound is a sesquiterpene lactone primarily isolated from the bark of the Tulip Tree (Liriodendron tulipifera) [, , ].
Q2: What are the potential therapeutic applications of this compound?
A: Research suggests that this compound holds promise as a potential therapeutic agent for gastrointestinal diseases [, , , , ].
Q3: What other bioactive compounds are found alongside this compound in Liriodendron tulipifera?
A: Liriodendron tulipifera contains various other compounds, including Costunolide, which is often extracted alongside this compound [, , , ]. Additionally, aporphines (like (+)-Norstephalagine, (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine), coumarins (like scopoletin), sesquiterpene lactones (like this compound diepoxide), benzenoids, cyclitols, and steroids have been identified in the leaves [].
Q4: Are there any studies investigating the anticancer potential of this compound?
A: While not directly studied, research indicates that some compounds found alongside this compound in Liriodendron tulipifera, such as (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine, and this compound diepoxide, exhibit significant inhibitory effects on the proliferation of human melanoma cells (A375) [].
Q5: Has the chemical structure of this compound been elucidated?
A: Yes, the structure of this compound has been determined, confirming it as a germacrane-type sesquiterpene lactone. Studies have also investigated regio- and stereo-specific allylic oxidation reactions of this compound using selenium dioxide and t-butyl hydroperoxide [].
Q6: Are there any studies on the antioxidant properties of this compound?
A: While specific data on this compound's antioxidant activity isn't available in the provided research, several compounds isolated alongside it from Liriodendron tulipifera leaves, including aporphines, a coumarin, a sesquiterpene lactone, benzenoids, a cyclitol, and steroids, have demonstrated antioxidant activity in vitro [].
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